molecular formula C5H9F B075047 Fluorocyclopentane CAS No. 1481-36-3

Fluorocyclopentane

Cat. No.: B075047
CAS No.: 1481-36-3
M. Wt: 88.12 g/mol
InChI Key: YHYNFMGKZFOMAG-UHFFFAOYSA-N
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Description

Fluorocyclopentane is a useful research compound. Its molecular formula is C5H9F and its molecular weight is 88.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pseudorotational Potential Energy : Carreira (1971) examined the pseudorotational potential energy of fluorocyclopentane, C5H9F, using the CNDO/2 quantum-mechanical method. They found only the bent equatorial form to be stable, with a calculated barrier to pseudorotation of 356 cm−1 (Carreira, 1971).

  • Vibrational Spectra and Conformation : Wertz and Shasky (1971) reported the infrared and Raman spectra of this compound. They concluded that the experimental results are consistent with only one stable conformer (Wertz & Shasky, 1971).

  • Antidepressant Drug Research : Wong, Bymaster, and Engleman (1995) reviewed the discovery of fluoxetine, a selective serotonin uptake inhibitor, and summarized scientific research performed on fluoxetine, which includes this compound as part of its structure (Wong, Bymaster, & Engleman, 1995).

  • Cancer Treatment : Longley, Harkin, and Johnston (2003) discussed 5-Fluorouracil (5-FU), widely used in cancer treatment. Their paper highlights the increased understanding of 5-FU's mechanism of action and its role in cancer therapy (Longley, Harkin, & Johnston, 2003).

  • Psychoactive Substances : Wallach and Brandt (2018) explored the 1,2-diarylethylamine- and ketamine-based new psychoactive substances, where derivatives and analogs of ketamine, including substances with this compound structures, were discussed (Wallach & Brandt, 2018).

  • PET-CT in Prostate Carcinoma : Savir-Baruch et al. (2010) evaluated anti-1-amino-2-[18F]this compound-1-carboxylic acid (anti-2-[18F]FACPC) in recurrent prostate carcinoma using PET-CT. They found high blood pool activity obscuring nodes and high bladder activity obscuring pelvic structures (Savir-Baruch et al., 2010).

Mechanism of Action

Target of Action

Fluorocyclopentane is a chemical compound with the molecular formula C5H9F Fluorinated compounds are known to interact with various biological targets due to their high reactivity .

Mode of Action

For instance, they can form different types of bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the spatial conformation and distribution of the targets, altering their function .

Biochemical Pathways

For example, fluoride-induced apoptosis has been reviewed, focusing on three pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways .

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight of 8813 , could influence its ADME properties.

Result of Action

Fluorinated compounds have been reported to exhibit various biological activities, including anticancer and antimicrobial activities . The mechanism of action disclosed that the cytotoxicity against the cancer cells employed the induction of cell death by apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can affect the fluorescence emission spectra and quantum yields of a compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Fluorocyclopentane are not well-studied. It is known that the presence of fluorine in organic compounds can significantly alter their reactivity and interactions with biomolecules. Fluorine is highly electronegative, which can influence the polarity of the molecule and its interactions with enzymes and proteins. Unfortunately, specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .

Molecular Mechanism

Understanding the mechanism of action of a compound involves elucidating how it interacts with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Temporal effects refer to changes in the effects of a compound over time

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Such studies are crucial for understanding the threshold effects, toxic effects, and adverse effects at high doses

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known

Transport and Distribution

This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known Subcellular localization refers to the specific location of a compound within the various compartments or organelles of a cell

Properties

IUPAC Name

fluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYNFMGKZFOMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163883
Record name Fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-36-3
Record name Fluorocyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorocyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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